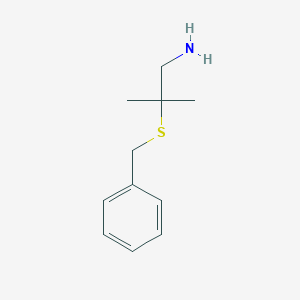

2-Methyl-2-(benzylthio)propylamine

Description

Properties

IUPAC Name |

2-benzylsulfanyl-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NS/c1-11(2,9-12)13-8-10-6-4-3-5-7-10/h3-7H,8-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISAYOQSSFFIFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)SCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00329763 | |

| Record name | 2-benzylsulfanyl-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60116-06-5 | |

| Record name | 2-benzylsulfanyl-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 2 Methyl 2 Benzylthio Propylamine Systems

Nucleophilic Reactivity of the Tertiary Amine Group

The tertiary amine group in 2-Methyl-2-(benzylthio)propylamine is a key center of reactivity, primarily exhibiting nucleophilic properties. The lone pair of electrons on the nitrogen atom allows it to participate in reactions with electrophilic species. However, the steric hindrance imposed by the two methyl groups and the adjacent benzylthio-substituted carbon atom can significantly modulate its nucleophilicity.

The reactivity of the amine is influenced by several factors, including the nature of the electrophile, the solvent, and the reaction conditions. In principle, the tertiary amine can undergo a variety of reactions, including:

Alkylation: Reaction with alkyl halides can lead to the formation of quaternary ammonium (B1175870) salts. The rate and feasibility of this reaction would be highly dependent on the steric bulk of the alkyl halide.

Acylation: Acylating agents, such as acid chlorides or anhydrides, can react with the amine, although this is generally less favorable for tertiary amines compared to primary or secondary amines due to the lack of a proton to be removed.

Protonation: As a base, the tertiary amine readily reacts with acids to form the corresponding ammonium salt. The basicity of the amine is a fundamental aspect of its chemical character.

The steric environment around the nitrogen atom in this compound makes it a hindered base. This steric bulk can be exploited to favor its use as a non-nucleophilic base in certain synthetic applications, where it can deprotonate acidic protons without competing in nucleophilic substitution reactions.

Chemical Transformations Involving the Thioether Linkage

The thioether linkage (C-S-C) in this compound is another site of significant chemical reactivity. It can undergo both oxidation and reduction reactions, as well as cleavage of the carbon-sulfur bonds.

Oxidation: The sulfur atom in the thioether can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (e.g., m-CPBA), and potassium permanganate. The reaction proceeds in a stepwise manner:

Thioether to Sulfoxide: Mild oxidation typically yields the corresponding sulfoxide. This transformation introduces a chiral center at the sulfur atom if the substituents are different.

Sulfoxide to Sulfone: Further oxidation of the sulfoxide under more vigorous conditions leads to the formation of the sulfone, where the sulfur atom is in its highest oxidation state.

Reduction: The thioether linkage is generally stable to many reducing agents. However, under specific conditions, the C-S bond can be cleaved reductively.

Cleavage of the C-S Bond: The selective cleavage of the carbon-sulfur bond is a synthetically useful transformation. The benzyl-sulfur bond is particularly susceptible to cleavage due to the stability of the resulting benzyl (B1604629) radical or cation. Methods for C-S bond cleavage include:

Reductive Cleavage: Dissolving metal reductions (e.g., sodium in liquid ammonia) or catalytic hydrogenation can cleave the benzyl-sulfur bond.

Oxidative Cleavage: Certain oxidizing agents can promote the cleavage of the C-S bond.

Reaction Pathways for Benzyl Group Manipulation or Removal

The benzyl group in this compound serves as a protecting group for the thiol functionality and can be removed under specific conditions. The most common method for debenzylation is catalytic hydrogenolysis.

Catalytic Hydrogenolysis: This method involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction proceeds via the cleavage of the benzyl-sulfur bond, yielding the free thiol and toluene (B28343) as a byproduct. The efficiency of this reaction can be influenced by the catalyst activity, hydrogen pressure, and the presence of other functional groups in the molecule.

Table 1: Conditions for Catalytic Hydrogenolysis of Benzyl Thioethers

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Reference |

| 10% Pd/C | Ethanol | Room Temperature | 1-4 | General Procedure |

| 20% Pd(OH)₂/C | Ethanol/Acetic Acid | 60 | 1 | scirp.org |

It is important to note that other reducible functional groups in the molecule may also be affected during catalytic hydrogenolysis.

Mechanistic Investigations of Derivative Formation

The formation of derivatives of this compound involves the chemical transformations of its functional groups as discussed above. The mechanisms of these reactions are generally well-understood from studies of related compounds.

For instance, the synthesis of 2-(benzylthio)pyrimidine derivatives has been reported through the condensation of 2-thiopyrimidines with benzyl halides in the presence of a base. rsc.orgnih.gov This reaction proceeds via an SN2 mechanism where the thiolate anion acts as a nucleophile, displacing the halide from the benzyl group.

Table 2: Synthesis of Benzylthio Derivatives

| Reactants | Base | Solvent | Product | Yield (%) | Reference |

| 2-Thiopyrimidine, Benzyl Bromide | K₂CO₃ | DMF | 2-(Benzylthio)pyrimidine | 50-94 | nih.gov |

| 2-Thiopyrimidine, 2-(Chloromethyl)-1H-benzimidazole | Et₃N | THF | 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)pyrimidine | 60 | rsc.org |

The synthesis of derivatives involving the amine group would follow standard mechanistic pathways for tertiary amine reactions, with considerations for the steric hindrance around the nitrogen atom.

Stereochemical Outcomes in Asymmetric Syntheses

While no specific studies on the stereochemical outcomes in asymmetric syntheses involving this compound were found, general principles of stereochemistry can be applied. If the starting materials are chiral or if chiral reagents or catalysts are used, the formation of stereoisomeric products is possible.

For example, in the oxidation of the thioether to a sulfoxide, a new stereocenter is created at the sulfur atom. The use of a chiral oxidizing agent could potentially lead to the enantioselective or diastereoselective formation of one stereoisomer of the sulfoxide over the other.

Similarly, if the carbon atom bearing the amine and thioether groups were a stereocenter (by replacing one of the methyl groups with a different substituent), reactions at the adjacent functional groups could be influenced by the existing stereochemistry, potentially leading to diastereoselective outcomes. However, without specific experimental data for this compound, these considerations remain theoretical.

Spectroscopic Characterization and Structural Elucidation of 2 Methyl 2 Benzylthio Propylamine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and environment of each proton and carbon atom can be determined.

The ¹H NMR spectrum of 2-Methyl-2-(benzylthio)propylamine reveals distinct signals corresponding to its different proton environments. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The two methylene (B1212753) protons of the benzyl group (-S-CH₂-Ph) are expected to resonate as a singlet around δ 3.7 ppm. The two equivalent methyl groups attached to the quaternary carbon give rise to a sharp singlet, integrating to six protons, at approximately δ 1.3 ppm. The methylene protons of the propylamine (B44156) moiety adjacent to the amino group (-CH₂-NH₂) would likely appear as a singlet around δ 2.8 ppm. The amine protons (-NH₂) often present as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

For analogues such as 2-methylpropan-1-amine, the ¹H NMR spectrum shows a characteristic pattern. hmdb.ca The methyl protons appear as a doublet, while the methine proton is observed as a multiplet, and the methylene protons adjacent to the amine group give a doublet. hmdb.ca In the case of propylamine, the spectrum is more complex due to the presence of three distinct sets of methylene and methyl protons, resulting in a triplet for the methyl group, a sextet for the central methylene group, and a triplet for the methylene group adjacent to the amine. docbrown.info The amine protons typically appear as a singlet due to rapid proton exchange. docbrown.info

Table 1: Representative ¹H NMR Data for this compound and Related Structures

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| This compound | Ar-H (benzyl) | 7.2-7.4 | Multiplet |

| -S-CH₂-Ph | ~3.7 | Singlet | |

| -C(CH₃)₂ | ~1.3 | Singlet | |

| -CH₂-NH₂ | ~2.8 | Singlet | |

| -NH₂ | Variable | Broad Singlet | |

| 2-Methylpropan-1-amine hmdb.ca | -CH(CH₃)₂ | Multiplet | |

| -CH(CH₃)₂ | Doublet | ||

| -CH₂-NH₂ | Doublet | ||

| Propylamine docbrown.info | -CH₃ | Triplet | |

| -CH₂-CH₃ | Sextet | ||

| -CH₂-NH₂ | Triplet | ||

| -NH₂ | Singlet |

Carbon (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The aromatic carbons of the benzyl group typically resonate in the downfield region, between δ 127 and 138 ppm. The quaternary carbon atom bonded to the sulfur and two methyl groups is expected to appear around δ 45-50 ppm. The two equivalent methyl carbons will produce a single signal in the aliphatic region, likely around δ 25 ppm. The methylene carbon of the benzyl group (-S-CH₂-Ph) would be observed around δ 36 ppm, and the methylene carbon of the propylamine chain (-CH₂-NH₂) would appear at approximately δ 50-55 ppm.

In comparison, the ¹³C NMR spectrum of propylamine shows three distinct signals corresponding to the three different carbon environments. docbrown.info The carbon atom attached to the nitrogen atom is the most deshielded, followed by the central methylene carbon, and finally the terminal methyl carbon. docbrown.info For 2-methylpropan-1-amine, two signals are observed in the ¹³C NMR spectrum, one for the two equivalent methyl carbons and another for the methine carbon. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons (Benzyl) | 127-138 |

| Quaternary Carbon (-C(CH₃)₂) | 45-50 |

| Methyl Carbons (-C(CH₃)₂) | ~25 |

| Benzyl Methylene Carbon (-S-CH₂-Ph) | ~36 |

| Propylamine Methylene Carbon (-CH₂-NH₂) | 50-55 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Correlational Assignments

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) would establish correlations between coupled protons. For instance, in analogues with adjacent non-equivalent protons, COSY would show cross-peaks connecting these protons, confirming their proximity in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique would be instrumental in assigning the carbon signals based on the previously identified proton resonances. For example, the singlet from the two methyl groups in the ¹H NMR spectrum would correlate with the single methyl carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For this compound, HMBC would show correlations between the methyl protons and the quaternary carbon, as well as the methylene protons of the propylamine chain and the quaternary carbon. It would also show correlations between the benzyl methylene protons and the aromatic carbons, confirming the attachment of the benzyl group. The use of such techniques has been demonstrated in the structural elucidation of similarly complex molecules. researchgate.net

While not directly applicable to this compound itself, heteronuclear NMR techniques such as ¹⁹F NMR would be essential for the characterization of its fluorinated analogues. If fluorine atoms were introduced into the benzyl ring, for example, ¹⁹F NMR would provide distinct signals for each unique fluorine environment, offering valuable information about the substitution pattern. The coupling between fluorine and adjacent protons or carbons would also be observable in the respective NMR spectra, further aiding in structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering insights into the structure.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. nih.gov For this compound (C₁₁H₁₇NS), HRMS would provide an exact mass measurement with high accuracy, typically to within a few parts per million (ppm). rsc.org This allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass. The calculated monoisotopic mass of C₁₁H₁₇NS is 195.1078, and a measured value from HRMS analysis would be expected to be very close to this theoretical value. chemicalbook.com This technique is routinely used to confirm the identity of newly synthesized compounds. rsc.org

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. For aliphatic amines like this compound, a key characteristic is the presence of an odd molecular ion peak, a consequence of the nitrogen rule which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.orgwhitman.edu

The fragmentation of aliphatic amines is dominated by α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edulibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. In the case of this compound, the primary fragmentation pathways would involve cleavage of the bonds alpha to the amine group.

A prominent fragmentation pattern for primary aliphatic amines involves the loss of an alkyl radical to form the [CH₂NH₂]⁺ ion with a mass-to-charge ratio (m/z) of 30. libretexts.orgdocbrown.info For instance, in the mass spectrum of 1-butanamine, the base peak is observed at m/z 30 due to the loss of a propyl radical. libretexts.org Similarly, for 2-propanamine, the base peak is at m/z 44, corresponding to the loss of a methyl radical. docbrown.info The stability of the resulting radical also influences the fragmentation pathway; the loss of a larger, more stable radical is generally preferred. miamioh.eduvaia.com

For thioethers, fragmentation can occur via cleavage of the C-S bond. In the case of this compound, cleavage of the benzyl-sulfur bond could lead to the formation of a benzyl radical or a benzyl cation (tropylium ion, m/z 91), a common fragment in compounds containing a benzyl group. Additionally, cleavage of the propyl-sulfur bond would also contribute to the fragmentation pattern. The presence of sulfur can also be indicated by a characteristic M+2 peak due to the natural abundance of the ³⁴S isotope. whitman.eduacs.org

Table 1: Predicted Dominant Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (Nominal) | Origin |

| [C₁₁H₁₇NS]⁺ | 195 | Molecular Ion (M⁺) |

| [C₁₁H₁₈NS]⁺ | 196 | M+1 Peak |

| [C₁₁H₁₇³⁴S]⁺ | 197 | M+2 Peak (³⁴S isotope) |

| [C₄H₁₀N]⁺ | 72 | α-cleavage (loss of benzylthio radical) |

| [C₇H₇S]⁺ | 123 | Cleavage of C-S bond |

| [C₇H₇]⁺ | 91 | Benzyl cation (Tropylium ion) |

| [CH₂NH₂]⁺ | 30 | α-cleavage (less favored) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. wpmucdn.comlibretexts.orgorgchemboulder.com

For this compound, a primary amine, the IR spectrum is expected to show characteristic N-H stretching vibrations. Primary amines (RNH₂) typically exhibit two distinct bands in the region of 3500-3300 cm⁻¹ due to asymmetric and symmetric stretching of the N-H bonds. wpmucdn.comorgchemboulder.comyoutube.com These bands are generally weaker and sharper than the broad O-H stretching bands of alcohols. libretexts.org Another key feature for primary amines is the N-H bending (scissoring) vibration, which appears in the 1650-1580 cm⁻¹ region. orgchemboulder.comdocbrown.info Additionally, a broad N-H wagging absorption can be observed in the 910-665 cm⁻¹ range. orgchemboulder.com

The presence of the thioether linkage (C-S) is characterized by stretching vibrations that are typically weak and appear in the fingerprint region of the spectrum, making them less diagnostically reliable than other functional group absorptions. The C-S stretching vibration for thioethers generally falls in the range of 700-600 cm⁻¹.

The aromatic benzyl group will present several characteristic absorptions. These include C-H stretching vibrations from the aromatic ring just above 3000 cm⁻¹, and C=C stretching vibrations within the ring in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the benzene (B151609) ring.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 (two bands) orgchemboulder.comyoutube.com |

| Primary Amine (N-H) | Bending (Scissoring) | 1650 - 1580 orgchemboulder.comdocbrown.info |

| Primary Amine (N-H) | Wagging | 910 - 665 (broad) orgchemboulder.com |

| Aliphatic C-N | Stretch | 1250 - 1020 orgchemboulder.com |

| Thioether (C-S) | Stretch | ~700 - 600 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Ring Stretch | 1600 - 1450 |

| Aliphatic C-H | Stretch | ~2960 - 2850 |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. For compounds like this compound and its analogs, this technique can reveal how the molecules pack in the crystal lattice and the nature of the non-covalent interactions that stabilize the crystal structure. tandfonline.com

In the solid state, this compound would be expected to form intermolecular hydrogen bonds between the primary amine group of one molecule and the sulfur atom or the amine group of a neighboring molecule. The N-H···S and N-H···N hydrogen bonds would be key interactions influencing the crystal packing. Furthermore, π-π stacking interactions between the benzyl rings of adjacent molecules could also contribute to the stability of the crystal structure. The crystal structure of N-Benzylthioformamide, for instance, is stabilized by such interactions. nih.gov

The collection of crystallographic data is typically performed using a diffractometer with a suitable X-ray source, and the structure is solved and refined using specialized software. nih.govresearchgate.net The resulting crystallographic information, including unit cell dimensions, space group, and atomic coordinates, is often deposited in open-access databases like the Crystallography Open Database (COD).

Table 3: Representative Crystallographic Data for a Benzylthio Analog

| Parameter | (Benzylthio)acetic acid · Isonicotinamide Co-crystal mdpi.com |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.892(1) |

| b (Å) | 8.123(2) |

| c (Å) | 14.567(3) |

| α (°) | 85.34(3) |

| β (°) | 81.23(3) |

| γ (°) | 78.99(3) |

| Volume (ų) | 674.1(3) |

| Z | 2 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The specific wavelengths of absorption and their intensities provide information about the electronic structure of the molecule, particularly the presence of chromophores. youtube.comyoutube.com

For this compound, the primary chromophore is the benzyl group. The benzene ring exhibits characteristic electronic transitions. The π → π* transitions in the benzene ring typically give rise to a strong absorption band (the E₂-band) around 204 nm and a weaker, fine-structured band (the B-band) around 254 nm. The presence of the thioether substituent attached to the benzyl group can cause a bathochromic shift (a shift to longer wavelengths) and an increase in the intensity of these absorption bands. researchgate.net

The primary amine and the thioether groups themselves contain non-bonding electrons (n electrons). These can undergo n → σ* transitions. youtube.comyoutube.com These transitions typically occur at shorter wavelengths, often in the far UV region, and are generally of low intensity. youtube.com For thioethers, the n → σ* transition of the sulfur lone pair electrons is a possibility. youtube.com

The UV-Vis spectrum of this compound is therefore expected to be dominated by the absorptions of the benzylthio moiety. The exact position and intensity of the absorption maxima (λ_max) would be influenced by the solvent used for the measurement due to solvent-solute interactions. youtube.com

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Chromophore | Electronic Transition | Expected λ_max (nm) |

| Benzyl group | π → π* (E₂-band) | ~210 - 220 |

| Benzyl group | π → π* (B-band) | ~260 - 270 |

| Thioether | n → σ | < 220 |

| Amine | n → σ | < 200 |

Computational and Theoretical Investigations of 2 Methyl 2 Benzylthio Propylamine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular properties.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental DFT procedure to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2-Methyl-2-(benzylthio)propylamine, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. This would provide key structural parameters.

While specific optimized coordinates for this compound are not published, a hypothetical optimization would yield data such as bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's spatial configuration.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S | 1.85 Å |

| S-CH₂ | 1.82 Å | |

| C-N | 1.47 Å | |

| C-C (propyl) | 1.54 Å | |

| Bond Angle | C-S-CH₂ | 102.5° |

| C-C-N | 109.5° | |

| Dihedral Angle | C-C-S-CH₂ | 175.0° |

Electronic structure analysis provides insight into the distribution of electrons within the molecule. Key aspects include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Studies on other primary amines and benzyl (B1604629) sulfides suggest that the HOMO would likely be localized on the sulfur and nitrogen atoms, which are the primary sites for electrophilic attack.

Mulliken population analysis is another DFT-based method that would calculate the partial atomic charges on each atom in this compound. This information helps in identifying nucleophilic and electrophilic centers within the molecule, which is vital for predicting its reactivity and intermolecular interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT, combined with methods like the Gauge-Including Atomic Orbital (GIAO), is a standard approach for the accurate prediction of NMR chemical shifts. This computational tool is invaluable for structure verification and elucidation. The process involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS).

For this compound, this would yield predicted ¹H and ¹³C NMR spectra. Such predictions are instrumental in assigning experimental spectra, especially for complex molecules where signals may overlap. Although no specific predicted NMR data for this compound have been published, a hypothetical set of values can be presented for illustrative purposes.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in ppm relative to TMS)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C(CH₃)₂ | 1.25 (s, 6H) | 25.8 |

| C(quat)-S | - | 45.3 |

| S-CH₂-Ph | 3.70 (s, 2H) | 38.1 |

| C(quat)-NH₂ | - | 55.2 |

| NH₂ | 1.50 (s, 2H) | - |

| Ph-H (ortho) | 7.35 (d, 2H) | 129.5 |

| Ph-H (meta) | 7.30 (t, 2H) | 128.8 |

| Ph-H (para) | 7.25 (t, 1H) | 127.4 |

| Ph-C (ipso) | - | 138.0 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules over time. MD simulations would be essential for exploring the conformational landscape of a flexible molecule like this compound. The molecule has several rotatable bonds, including the C-S, S-CH₂, and C-C bonds, which allow it to adopt numerous conformations.

An MD simulation would solve Newton's equations of motion for the system, providing a trajectory that reveals how the molecule's conformation changes over a specific period. This analysis helps in identifying the most stable, low-energy conformations and understanding the energy barriers between them. Such simulations are particularly useful for understanding how the molecule might behave in solution or when approaching a biological target. While specific MD studies on this compound are not available, simulations on similar primary amines and flexible alkyl chains have shown this to be a powerful technique for characterizing molecular flexibility and dynamics. ulisboa.ptaip.orgresearchgate.net

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are a key tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. A transition state is the highest energy point along the reaction coordinate and its structure provides vital clues about the mechanism.

For this compound, one could investigate various potential reactions, such as nucleophilic substitution at the benzylic carbon, oxidation at the sulfur atom, or reactions involving the primary amine group. nih.govnih.govacs.orgchemistrysteps.com Computational studies on the decomposition of a related compound, propylamine (B44156), have demonstrated the feasibility of using DFT to explore different reaction pathways and calculate their activation energies. nih.gov The activation energy (Ea), which is the energy difference between the reactants and the transition state, determines the reaction rate. A lower activation energy implies a faster reaction.

Table 3: Illustrative Activation Energies for Hypothetical Reactions of this compound (Hypothetical Data)

| Reaction Type | Proposed Pathway | Calculated Ea (kcal/mol) |

| S-Oxidation | Reaction with H₂O₂ | 15.2 |

| N-Alkylation | Reaction with CH₃I | 22.5 |

| C-S Bond Cleavage | Homolytic dissociation | 68.0 |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its physicochemical properties. The fundamental principle is that the structure of a molecule dictates its properties. To build a QSPR model, one first calculates a set of numerical values, known as molecular descriptors, that encode different aspects of the molecular structure (e.g., topological, electronic, steric).

For a class of compounds including this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or a specific type of chemical reactivity. Studies have successfully developed QSPR models for sulfur-containing compounds to predict various properties. aalto.finih.govresearchgate.netnih.gov These models are typically generated using multiple linear regression (MLR) or machine learning algorithms.

A general form of a QSPR model is an equation: Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where c represents coefficients determined by the regression analysis and D represents the molecular descriptors. Such models are valuable for screening large libraries of virtual compounds to identify candidates with desired properties, thereby saving experimental time and resources.

Molecular Docking and Binding Studies (focusing on chemical interactions with defined targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is central to structure-based drug design.

In a hypothetical study, this compound could be docked into the active site of a specific protein target. The docking algorithm would explore various possible conformations and orientations of the ligand within the binding site and calculate a "docking score" for each pose, which estimates the binding affinity. A lower docking score typically indicates a more favorable binding interaction.

The results would provide a detailed 3D model of the protein-ligand complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the primary amine group of this compound could act as a hydrogen bond donor, while the benzyl group could engage in hydrophobic or π-stacking interactions. This information is critical for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. The flexibility of the ligand is a crucial factor, and modern docking programs are designed to handle flexible molecules. nih.govnih.gov

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target (Hypothetical Data)

| Parameter | Value |

| Docking Score (kcal/mol) | -8.2 |

| Predicted Binding Affinity (Ki) | 550 nM |

| Key Interacting Residues | GLU-85 (H-bond with NH₂), LEU-130 (hydrophobic), PHE-62 (π-π stacking with benzyl) |

Applications in Advanced Materials Chemistry and Organic Synthesis

Role as Key Synthetic Intermediates for Complex Organic Molecules

The bifunctional nature of 2-Methyl-2-(benzylthio)propylamine, possessing both a nucleophilic amine and a modifiable thioether, positions it as a valuable intermediate in the synthesis of more complex organic molecules. The primary amine serves as a handle for introducing the gem-dimethyl-thiobenzyl fragment into larger structures through reactions such as amidation, reductive amination, or alkylation.

Analogous compounds, such as 2-methyl-1-(methylthio)-2-propanamine, are recognized for their utility as intermediates in organic synthesis. The presence of the benzyl (B1604629) group in this compound, as opposed to a simple methyl group, offers additional synthetic possibilities, including modification of the aromatic ring or cleavage of the benzyl-sulfur bond under specific reductive conditions. The thioether linkage itself is a crucial functional group in the biosynthesis of important natural products, such as carbapenem (B1253116) antibiotics, where enzymes catalyze the formation of carbon-sulfur bonds. nih.gov This highlights the importance of the thioether motif in complex molecule construction. The principles used in the synthesis of other propylamine (B44156) derivatives can be adapted, suggesting that this compound is a viable precursor for industrially relevant molecules. google.comgoogle.com

Design and Synthesis of Functional Derivatives for Chemical Applications

The core structure of this compound is a scaffold for creating a wide range of functional derivatives. The primary amine is readily derivatized to form amides, sulfonamides, imines, and secondary or tertiary amines, each with distinct chemical properties. The thioether can be oxidized to the corresponding sulfoxide (B87167) or sulfone, introducing polarity and hydrogen-bonding capabilities.

Research on related structures, such as 2-(benzylthio)pyrimidines, demonstrates a successful strategy where the benzylthio group is incorporated into heterocyclic systems. scirp.orgscirp.org These derivatives have been synthesized by reacting a thiopyrimidine core with benzyl halides and have shown significant biological activities. scirp.orgscirp.org This approach of using the benzylthio moiety to build functional molecules can be applied to this compound, suggesting its potential as a precursor to new classes of compounds with tailored applications.

Below is a table of potential functional derivatives accessible from this compound and the reaction types used for their synthesis.

Table 1: Potential Functional Derivatives of this compound| Derivative Class | General Structure | Required Reagent Type |

|---|---|---|

| Amides | R-C(O)NH-C(CH₃)₂CH₂S-Bn | Acyl Halides, Anhydrides |

| Sulfonamides | R-S(O)₂NH-C(CH₃)₂CH₂S-Bn | Sulfonyl Halides |

| Secondary Amines | R-NH-C(CH₃)₂CH₂S-Bn | Aldehydes/Ketones (via Reductive Amination) |

| Sulfoxides | H₂N-C(CH₃)₂CH₂S(O)-Bn | Mild Oxidizing Agent (e.g., H₂O₂) |

| Sulfones | H₂N-C(CH₃)₂CH₂S(O)₂-Bn | Strong Oxidizing Agent (e.g., m-CPBA) |

Bn represents a benzyl group.

Precursors for Organosulfur Compound Libraries

The creation of chemical libraries containing diverse yet structurally related molecules is a cornerstone of modern drug discovery and materials science. This compound is an ideal starting point for generating libraries of organosulfur compounds. The robust and versatile nature of its primary amine allows for parallel synthesis schemes where the core 2-methyl-2-(benzylthio)propyl scaffold is decorated with a multitude of chemical appendages.

By reacting the parent amine with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates), a large library of compounds can be rapidly synthesized. Each member of the library retains the organosulfur core while presenting a different functional group to interact with biological targets or to influence material properties. The synthesis of thioethers is a well-established field, with numerous methods available for creating diverse sulfur-containing molecules. organic-chemistry.org The principles behind creating libraries of other heterocyclic compounds can be readily adapted. scirp.org

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups within this compound—the N-H bonds of the amine, the lone pairs on the sulfur atom, and the aromatic benzyl ring—provide multiple points for such interactions.

Host-guest chemistry focuses on the formation of complexes where one molecule (the host) creates a binding site for another molecule (the guest). researchgate.net this compound can function as a guest molecule in various host systems. escholarship.org The primary amine can be protonated to form an ammonium (B1175870) cation, which can then bind to the negatively charged portals of host molecules like cucurbit[n]urils or within the cavities of anionic inorganic clusters. nih.govnih.gov

The benzylthioether portion of the molecule also contributes to binding. The sulfur atom, being a soft Lewis base, can participate in favorable interactions with metal ions or engage in weaker C–H···S hydrogen bonds. acs.org The entire molecule's size and shape, influenced by the bulky gem-dimethyl groups, would dictate the selectivity for hosts with appropriately sized and shaped cavities. escholarship.org The study of such host-guest systems provides fundamental insights into molecular recognition and confinement. escholarship.orgrsc.org

Molecules that possess both hydrogen bond donors (the amine) and acceptors (the amine and sulfur atoms) can engage in self-assembly to form ordered, supramolecular structures. In the solid state, this compound molecules could arrange into well-defined networks stabilized by a combination of intermolecular forces.

These interactions could include:

N-H···N Hydrogen Bonds: Forming chains or dimeric motifs between amine groups.

N-H···S Hydrogen Bonds: A weaker but significant interaction linking the amine proton to the sulfur atom of a neighboring molecule. The ability of thiocarbonyls (C=S) to engage in varied hydrogen bonding geometries suggests similar versatility for thioethers. acs.org

π-π Stacking: Interactions between the aromatic benzyl rings.

van der Waals Forces: Arising from the alkyl backbone.

Studies on other sulfur-containing molecules, like thiourea (B124793) derivatives, show that sulfur atoms are excellent candidates for forming hydrogen bonds and can play a crucial role in directing the crystal packing and stabilizing supramolecular structures. acs.org The interplay of these forces would direct the formation of specific, ordered architectures in the solid state.

Applications in Polymer Chemistry as Monomers or Initiators

The primary amine group of this compound allows for its potential use in polymer chemistry. Primary amines are known to act as initiators for the ring-opening polymerization of certain cyclic monomers, such as N-carboxyanhydrides (NCAs) or epoxides. In this role, the amine would become the starting point of a growing polymer chain, incorporating the 2-methyl-2-(benzylthio)propyl group as an end-group, thereby functionalizing the resulting polymer.

Alternatively, the compound could be transformed into a monomer suitable for polymerization. For instance, reaction with acryloyl chloride or methacryloyl chloride would convert the primary amine into a polymerizable acrylamide (B121943) or methacrylamide (B166291) monomer. This functional monomer could then be copolymerized with other standard monomers (e.g., styrene, acrylates) to introduce the benzylthioether functionality as a pendant group along the polymer backbone. These pendant groups could be used for post-polymerization modification, for influencing the polymer's thermal or optical properties, or for coordinating with metal nanoparticles.

Emerging Research Directions and Future Perspectives

Development of Sustainable Synthetic Methodologies

The chemical industry's shift towards green chemistry principles necessitates the development of environmentally benign and efficient synthetic routes for compounds like 2-Methyl-2-(benzylthio)propylamine. rsc.org Traditional methods for creating thioethers and amines often involve harsh reagents and generate significant waste. rsc.org Future research is expected to focus on cleaner, atom-economical alternatives.

Flow Chemistry: Continuous-flow synthesis is a promising technique that can improve reaction efficiency, safety, and scalability. nih.govresearchgate.netalmacgroup.com For the synthesis of thioether amines, flow chemistry can enable precise control over reaction conditions, potentially leading to higher yields and purities. nih.gov The application of flow reactors could facilitate multi-step syntheses in a continuous sequence, minimizing manual handling and by-product formation. researchgate.netalmacgroup.com For instance, the synthesis of thioamides, related sulfur-nitrogen compounds, has been successfully demonstrated using flow chemistry, suggesting its applicability to thioether amines. nih.gov

Biocatalysis: The use of enzymes (biocatalysts) offers a highly selective and environmentally friendly approach to chemical synthesis. researchgate.net Alcohol dehydrogenases (ADHs) and other oxidoreductases are used to create chiral chemicals with high stereoselectivity under mild conditions. researchgate.net For a chiral molecule like this compound, biocatalytic methods, such as kinetic dynamic enzymatic resolution, could be developed to produce specific enantiomers, which are crucial for pharmaceutical applications. peers.international

Green Solvents and Catalysts: Research is also moving towards the use of greener solvents, such as water or deep eutectic solvents (DES), to replace volatile organic compounds. rsc.org The Willgerodt–Kindler reaction, a method for synthesizing thioamides, has been adapted to use DES, demonstrating a path towards more sustainable processes for related sulfur compounds. rsc.org Furthermore, organocatalysis, which uses small organic molecules instead of metal-based catalysts, presents another avenue for greener synthesis of thioether-containing molecules. bohrium.comnih.gov

Table 1: Comparison of Sustainable Synthetic Methodologies

| Methodology | Key Advantages | Potential Application for this compound | Relevant Research |

|---|---|---|---|

| Flow Chemistry | Enhanced heat/mass transfer, improved safety, scalability, process automation. | Precise control over the formation of the thioether and amine functionalities, potential for multi-step synthesis in a single continuous process. | researchgate.netalmacgroup.comnih.gov |

| Biocatalysis | High stereoselectivity, mild reaction conditions, biodegradable catalysts. | Enantioselective synthesis to obtain optically pure isomers for specialized applications. | researchgate.netpeers.international |

| Green Solvents/Catalysts | Reduced environmental impact, lower toxicity, potential for catalyst recycling. | Synthesis using water or deep eutectic solvents; organocatalytic routes to form the C-S bond, avoiding metal contaminants. | rsc.orgnih.govresearchgate.net |

Exploration of Novel Reactivity and Catalytic Applications

The bifunctional nature of this compound, containing both a Lewis basic nitrogen and a sulfur atom, makes it an interesting candidate for applications in catalysis and as a building block in organic synthesis.

Ligand in Metal Catalysis: Thioether-containing molecules are known to act as ligands in coordination chemistry, forming complexes with various transition metals. researchgate.net The sulfur atom can coordinate to a metal center, and the amine group can either participate in coordination or be used to tune the electronic properties of the resulting catalyst. These complexes could be explored for applications in cross-coupling reactions, hydrogenations, or oxidations. The dual photoredox and nickel catalysis systems used for thioetherification demonstrate the utility of thioethers in modern catalytic cycles. acs.org

Organocatalysis: The amine group in this compound could function as an organocatalyst. Chiral bifunctional thiourea-tertiary amine catalysts have been shown to be effective in cascade reactions. nih.gov While the subject compound is a primary amine, its derivatives could be explored for similar organocatalytic transformations, such as asymmetric Michael additions or aldol (B89426) reactions. Recent studies have demonstrated the use of organocatalysis for the synthesis of thioethers under mild, photochemical conditions, highlighting the growing intersection of these fields. nih.gov

Radical Reactions: Thioethers can serve as sources of carbon-centered radicals under specific conditions. researchgate.net The stability and reactivity of these radicals can be harnessed in synthetic chemistry for C-C bond formation. Future research could investigate the homolytic cleavage of the C-S bond in this compound to generate radicals for use in polymer chemistry or complex molecule synthesis. researchgate.net

Table 2: Potential Catalytic and Reactive Applications

| Application Area | Role of this compound | Type of Reaction | Research Context |

|---|---|---|---|

| Metal Catalysis | Ligand for transition metals (e.g., Copper, Nickel, Palladium). | Cross-coupling, oxidation, C-H activation. | researchgate.netacs.org |

| Organocatalysis | As a catalyst or precursor to a chiral catalyst. | Asymmetric synthesis, Michael additions, cascade reactions. | nih.govresearchgate.net |

| Radical Chemistry | Precursor to carbon-centered radicals. | Polymerization, C-C bond formation via radical substitution. | researchgate.net |

Advanced Characterization Techniques for Complex Systems

As this compound and its derivatives are explored in more complex systems, advanced characterization techniques will be essential for understanding their structure, conformation, and interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. rsc.org For thioether amines, the chemical shifts of protons on carbons adjacent to the nitrogen (~2.3-3.0 ppm) and sulfur atoms are characteristic. libretexts.orglibretexts.org Advanced 2D NMR techniques (COSY, HSQC, HMBC) will be crucial for assigning complex structures. For chiral applications, the use of chiral derivatizing agents can allow for the determination of enantiomeric excess and absolute configuration via NMR. researchgate.net

Mass Spectrometry (MS): MS is vital for determining molecular weight and fragmentation patterns, which aids in structural confirmation. docbrown.info For primary amines like this compound, a characteristic fragmentation is the alpha-cleavage of the C-C bond adjacent to the C-N bond, which would be expected to produce a prominent ion. docbrown.infodocbrown.info High-resolution mass spectrometry (HRMS) provides exact mass data, confirming the elemental composition.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure in the solid state. This is particularly important for stereochemical analysis of chiral derivatives or for understanding the coordination geometry in metal complexes. Recent advancements, such as using the native sulfur atom for single-wavelength anomalous dispersion (SAD) phasing, can simplify the structure determination of sulfur-containing molecules without the need for heavy-atom derivatives. nih.gov

Table 3: Advanced Characterization Techniques

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| NMR Spectroscopy | Connectivity, chemical environment of atoms, stereochemistry. | Confirmation of the thioether and amine linkages; analysis of chiral derivatives. libretexts.orgresearchgate.netresearchgate.net |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | Identification of the molecular ion peak and characteristic fragments confirming the structure. docbrown.infodocbrown.info |

| X-ray Crystallography | 3D molecular structure, bond lengths/angles, crystal packing. | Unambiguous determination of stereochemistry and conformation; analysis of metal complexes. nih.gov |

Computational Design of New Functional Materials

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules and guiding the design of new materials. nih.gov

Predicting Reactivity and Mechanisms: DFT calculations can be used to model reaction pathways, calculate activation energies, and understand the electronic structure of this compound. researchgate.net This can help in optimizing synthetic conditions and predicting novel reactivity. For example, DFT can elucidate the nature of metal-thiolate bonding in catalytic complexes, providing insights into their stability and activity. nih.gov

Designing Functional Materials: In silico design allows researchers to screen virtual libraries of derivatives for desired properties before undertaking their synthesis. researchgate.net By modifying the structure of this compound computationally, new molecules could be designed as catalysts, ligands for functional coordination polymers, or as building blocks for materials with specific electronic or surface properties. DFT studies have been used to investigate the interaction of sulfur-containing compounds with surfaces, which is relevant for applications in materials science and anti-fouling coatings. cambridge.orgresearchgate.net This predictive power accelerates the discovery and development of new functional materials based on this and related molecular scaffolds.

Table 4: Computational Design and Analysis Methods

| Method | Application | Insights for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, bond energies, reaction mechanisms. | Predicting reactivity, understanding catalytic cycles, modeling spectroscopic properties. researchgate.netnih.govcambridge.org |

| Molecular Dynamics (MD) | Simulation of molecular motion and conformational changes over time. | Understanding dynamic behavior, interactions with solvents, and binding to biological targets or surfaces. |

| ***In Silico* Screening** | Virtual testing of compound libraries for specific properties. | Rapidly identifying derivatives with enhanced catalytic activity or material properties before synthesis. researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for 2-Methyl-2-(benzylthio)propylamine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving propylamine derivatives. For example, analogous N-substituted cyclopropylmethylamines are prepared using reductive amination or alkylation of primary amines with benzylthio-containing precursors. Structural confirmation relies on ¹H NMR and ¹³C NMR to identify chemical shifts corresponding to the benzylthio and propylamine moieties. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight and purity. These methods align with protocols used for structurally related amines .

Q. What safety considerations are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to its propylamine backbone, the compound likely shares hazards with simpler amines, such as flammability and irritancy. Researchers should:

- Use flame-resistant storage containers and avoid open flames.

- Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Conduct reactions in fume hoods to mitigate inhalation risks.

- Follow spill protocols (e.g., neutralization with weak acids).

Safety protocols for propylamine derivatives, including proper ventilation and emergency rinsing procedures, are well-documented .

Advanced Research Questions

Q. How can this compound be quantified in biological matrices using advanced analytical methods?

- Methodological Answer : Derivatization with phosphonium propylamine reagents (e.g., tris(trimethoxyphenyl) phosphonium propylamine) enhances ionization efficiency in LC-MS/MS . This approach is validated for glucuronide conjugates and can be adapted for thioether-containing amines. Key steps include:

Sample preparation : Solid-phase extraction to isolate the compound.

Derivatization : Reaction with phosphonium reagents to form charged adducts.

Quantitation : MRM (multiple reaction monitoring) modes for sensitivity.

This method improves detection limits by 10–100× compared to underivatized analytes .

Q. What role does this compound play in modulating polyamine biosynthesis and metabolic flux?

- Methodological Answer : Polyamine metabolism involves enzymes like ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC). To study the compound’s effects:

- Inhibition assays : Measure ODC activity in cell lysates treated with the compound, using ¹⁴C-labeled ornithine to track putrescine synthesis.

- Metabolic flux analysis (MFA) : Apply isotopic labeling (e.g., ¹³C-methionine) to trace propylamine transfer into spermidine/spermine.

- MTAP knockout models : Compare MTA (5'-methylthioadenosine) levels and polyamine pools in MTAP-deficient vs. wild-type cells to assess salvage pathway disruption.

Studies on methionine salvage flux and propylamine transfer rates provide a framework for experimental design .

Q. How do structural modifications of the propylamine group influence the compound’s receptor selectivity or enzyme inhibition?

- Methodological Answer : Functional selectivity can be probed via:

- Cyclopropyl analogs : Synthesize derivatives with cyclopropane rings (e.g., 2-phenylcyclopropylmethylamines) and test binding affinity for serotonin receptors (5-HT2C) using radioligand displacement assays.

- Substituent effects : Compare benzylthio vs. methylthio or alkylthio groups in enzyme inhibition (e.g., MAO-A/B activity assays).

- Molecular docking : Use computational models to predict interactions with active sites (e.g., MAO or ODC).

Structure-activity relationships (SAR) for related amines highlight the importance of steric and electronic effects in modulating biological activity .

Contradictions and Validation

- Synthesis vs. Stability : While describes propylamine-containing polymers stable under physiological conditions, notes propylamine’s reactivity with strong oxidizers. Researchers must validate the target compound’s stability in specific buffers or biological media.

- Metabolic Impact : shows MTAP deletion does not impair polyamine synthesis despite elevated MTA levels, suggesting compensatory pathways. Studies on this compound should include controls for off-target effects on salvage enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.